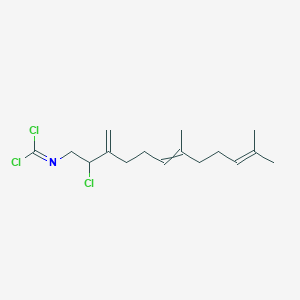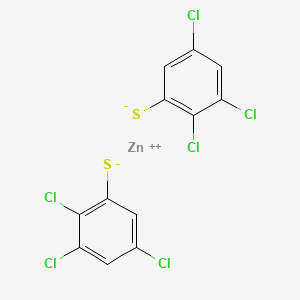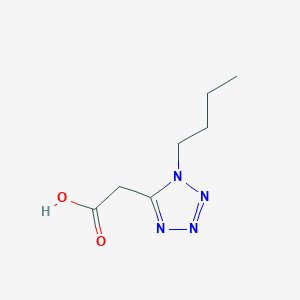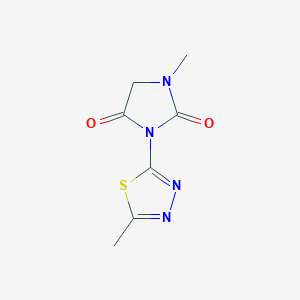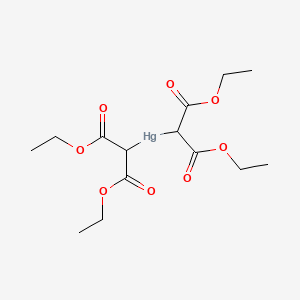
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is a chemical compound known for its unique structure and properties It consists of a mercury atom bonded to two 1,3-diethoxy-1,3-dioxopropan-2-yl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury typically involves the reaction of mercury salts with 1,3-diethoxy-1,3-dioxopropan-2-yl derivatives. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound into mercury metal and other reduced species.
Substitution: The compound can participate in substitution reactions where the 1,3-diethoxy-1,3-dioxopropan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury. Substitution reactions result in the formation of new organomercury compounds with different functional groups.
Aplicaciones Científicas De Investigación
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in developing new pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of advanced materials and as a precursor for other organomercury compounds.
Mecanismo De Acción
The mechanism by which Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(1,3-dioxopropan-2-yl)mercury: Lacks the ethoxy groups, leading to different reactivity and applications.
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)lead: Similar structure but with lead instead of mercury, resulting in distinct chemical properties and uses.
Uniqueness
Bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury is unique due to its specific combination of mercury and 1,3-diethoxy-1,3-dioxopropan-2-yl groups, which confer unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
64451-25-8 |
|---|---|
Fórmula molecular |
C14H22HgO8 |
Peso molecular |
518.91 g/mol |
Nombre IUPAC |
bis(1,3-diethoxy-1,3-dioxopropan-2-yl)mercury |
InChI |
InChI=1S/2C7H11O4.Hg/c2*1-3-10-6(8)5-7(9)11-4-2;/h2*5H,3-4H2,1-2H3; |
Clave InChI |
NNHBNSIWBZNIRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)[Hg]C(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


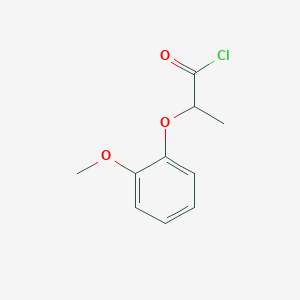
![1,6-Dimethoxybenzo[pqr]tetraphene](/img/structure/B14496730.png)

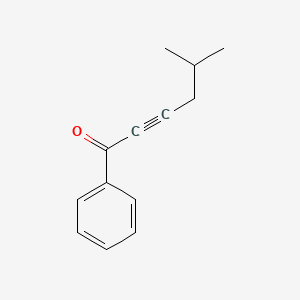
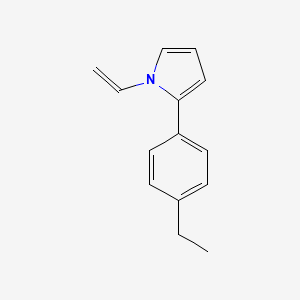
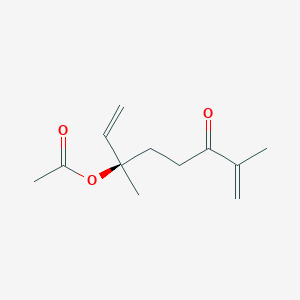
![4,4'-[1,4-Phenylenebis(dichloromethylene)]dibenzoyl chloride](/img/structure/B14496756.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)
